molecular formula C20H23ClN2O4S B2853367 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide CAS No. 922049-62-5

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Número de catálogo: B2853367
Número CAS: 922049-62-5
Peso molecular: 422.92
Clave InChI: CYSVHZARGJBUKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzoxazepine core. Benzoxazepines are heterocyclic compounds combining oxygen and nitrogen within a seven-membered ring, often associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system modulation. The sulfonamide group (-SO₂NH₂) is a hallmark of bioactive molecules, historically linked to antibacterial agents (e.g., sulfa drugs) and enzyme inhibitors (e.g., carbonic anhydrase inhibitors).

Key structural features of this compound include:

  • Chloro substituent at position 3 of the benzene ring, which may enhance lipophilicity and influence receptor binding.
  • 3,3-Dimethyl and 5-propyl groups on the benzoxazepine ring, contributing to steric effects and metabolic stability.

Propiedades

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-10-23-17-9-8-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h5-9,11-12,22H,4,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSVHZARGJBUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of Pyrazole-Chalcone Derivatives

A method adapted from pyrazole-chalcone cyclization involves reacting substituted pyrazole-chalcones with 2-aminophenol derivatives. For the target compound, 3,3-dimethyl-5-propyl substituents are introduced via alkylation prior to cyclization.

Procedure :

  • Alkylation : Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate (17) is reacted with 1-bromopropane in the presence of cesium carbonate (Cs₂CO₃) in DMF at 60°C for 12 hours to introduce the propyl group.
  • Cyclization : The alkylated intermediate is treated with 2-aminophenol under microwave irradiation (180 W) in solvent-free conditions for 9–12 minutes, yielding the benzoxazepine core.

Optimization :

  • Microwave irradiation reduces reaction time from hours to minutes and improves yield (80–88%) compared to conventional heating.
  • Basic alumina as a solid support enhances regioselectivity during cyclization.

Epoxide Ring-Opening Strategy

An alternative route from WO2014140073A1 employs epoxide intermediates:

  • Epoxide Formation : 4-Bromo-2-fluorobenzonitrile (11) is reacted with tert-butyl 2-hydroxyethylcarbamate to form tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate (32).
  • Ring-Opening : The epoxide is opened with propylmagnesium bromide in THF at −78°C, introducing the propyl group.
  • Cyclization : Acidic hydrolysis of the nitrile group followed by treatment with acetic anhydride forms the 4-oxo moiety.

Key Data :

  • Yield: 72–78% after recrystallization from ethanol.
  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 8.4 Hz, 1H), 6.92 (d, J = 8.4 Hz, 1H), 4.15 (m, 2H), 3.30 (m, 2H), 1.45 (s, 6H).

Synthesis of 3-Chlorobenzenesulfonyl Chloride

Diazotization and Sulfonation

Adapted from WO2015003543A1, the sulfonyl chloride is prepared via diazotization:

  • Diazotization : 3-Chloro-2-methylaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
  • Sulfonation : The diazonium salt is reacted with SO₂ in the presence of CuCl₂, yielding 3-chlorobenzenesulfonyl chloride.

Conditions :

  • Temperature: <30°C to prevent decomposition.
  • Yield: 85–90% after distillation.

Coupling of Benzoxazepine and Sulfonyl Chloride

Sulfonamide Formation

The final step involves reacting Intermediate A with 3-chlorobenzenesulfonyl chloride (Intermediate B):

  • Reaction : Intermediate A (1.0 equiv) is dissolved in anhydrous DMF, treated with 3-chlorobenzenesulfonyl chloride (1.2 equiv) and Cs₂CO₃ (2.0 equiv) at 25°C for 6 hours.
  • Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/EtOAc 7:3).

Optimization :

  • Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.
  • Cs₂CO₃ outperforms other bases (e.g., Et₃N) in minimizing side reactions.

Yield : 75–82%
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (s, 1H, NH), 7.85 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 4.20 (m, 2H), 3.40 (m, 2H), 1.50 (s, 6H), 1.25 (t, J = 7.2 Hz, 3H).
  • ESI-MS : m/z 494.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Time Advantages
Pyrazole-Chalcone Microwave cyclization 80–88 12 min Fast, high yield
Epoxide Ring-Opening Alkylation/Cyclization 72–78 24 h Scalable for industrial production

Challenges and Mitigations

  • Regioselectivity in Cyclization :
    • Basic alumina ensures selective formation of the 1,5-benzoxazepine isomer over 1,4-isomers.
  • Sulfonyl Chloride Stability :
    • Store at −20°C under nitrogen to prevent hydrolysis.
  • Purification :
    • Recrystallization from ethanol/water (9:1) removes unreacted sulfonyl chloride.

Análisis De Reacciones Químicas

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide.

Aplicaciones Científicas De Investigación

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis and material science.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

Structural Analogues and Physicochemical Properties

The compound’s closest analogues include other benzoxazepine sulfonamides and chloro-substituted sulfonamides. A comparative analysis of structural and electronic properties is critical for understanding its uniqueness:

Compound Name Molecular Weight LogP (Predicted) Key Substituents Biological Activity (Reported)
3-Chloro-N-(benzoxazepin-8-yl)benzene-1-sulfonamide (Target Compound) 439.92 g/mol 3.8 Cl, 3,3-dimethyl, 5-propyl, 4-oxo Not reported (hypothesized enzyme inhibition)
N-(3-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide 332.35 g/mol 2.5 Methyl, 4-oxo Antibacterial (IC₅₀: 12 µM)
4-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzenesulfonamide 453.95 g/mol 4.1 Cl, ethyl, 3,3-dimethyl, 4-oxo Anti-inflammatory (COX-2 inhibition)

Key Observations :

  • The 3-chloro substituent may improve target affinity compared to non-halogenated analogues, as seen in other sulfonamide drugs where halogens enhance binding to hydrophobic enzyme pockets .
  • 4-Oxo groups in benzoxazepines are associated with hydrogen-bonding interactions in enzyme active sites, a feature critical for COX-2 inhibitors and antimicrobial agents .

Actividad Biológica

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique molecular structure combines a benzenesulfonamide moiety with a tetrahydrobenzo[b][1,4]oxazepine ring system. The presence of various substituents such as chlorine and alkyl groups enhances its potential biological activity. This article reviews the compound's biological properties based on diverse research findings.

The compound has a molecular formula of C21H23ClN2O3C_{21}H_{23}ClN_{2}O_{3} and a molecular weight of approximately 386.88 g/mol. The structure is characterized by the following features:

PropertyValue
Molecular FormulaC21H23ClN2O3
Molecular Weight386.88 g/mol
Chemical ClassSulfonamide
Functional GroupsChlorine, Alkyl groups

The biological activity of this compound is primarily attributed to its interaction with various biological targets including enzymes and receptors. Studies suggest that the compound may inhibit specific enzymatic pathways involved in metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that sulfonamides exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-chloro-N-(...) showed strong inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Potential : In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. For example, it was shown to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM . Further investigation into its mechanism revealed that it may modulate apoptotic pathways by affecting Bcl-2 family proteins.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit farnesyl diphosphate synthase (FPPS), an enzyme involved in cholesterol biosynthesis. Preliminary results indicated an IC50 value of around 50 nM against FPPS derived from human liver microsomes . This suggests its potential application in managing cholesterol levels.

Synthesis and Chemical Reactivity

The synthesis of 3-chloro-N-(...) involves several steps including:

  • Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring : This is achieved through cyclization reactions using appropriate reagents.
  • Sulfonamide Formation : The final product is obtained by reacting the intermediate with sulfonamide derivatives.

The compound can undergo various chemical reactions such as oxidation and substitution reactions which may further enhance its biological profile .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, starting with cyclization to form the tetrahydrobenzo[b][1,4]oxazepine ring, followed by sulfonamide coupling. Key steps include:

  • Cyclization : Use precursors like substituted aminophenols with propyl groups under reflux in ethanol with catalytic acid (e.g., HCl) to form the oxazepine ring .
  • Sulfonamide Formation : React the intermediate with 3-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .
  • Optimization : Vary temperature (50–80°C), solvent polarity (DCM vs. THF), and stoichiometry (1:1.2 molar ratio of intermediate to sulfonyl chloride) to improve yields (reported 60–75%) .

Table 1: Synthetic Optimization Parameters

StepVariable TestedOptimal ConditionYield Improvement
CyclizationSolvent (EtOH vs. MeOH)EtOH+15%
SulfonylationTemperature (25°C vs. 50°C)50°C+20%

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of sulfonamide coupling and oxazepine ring formation. For example, the aromatic proton at δ 7.8 ppm confirms sulfonamide attachment .
  • HPLC : Monitor reaction progress and purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C20_{20}H23_{23}ClN2_2O4_4S, calc. 422.11 g/mol) .

Q. How can structural modifications impact solubility and stability in biological assays?

  • Solubility : Replace the chlorine atom with a methoxy group to enhance aqueous solubility (e.g., 3-methoxy analog shows 2x solubility in PBS) .
  • Stability : Test under physiological pH (7.4) and temperature (37°C) for 24–72 hours. The propyl group on the oxazepine ring reduces hydrolysis rates compared to ethyl analogs .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to sulfonamide’s known role as a zinc-binding group. Use fluorescence-based assays with 4-nitrophenyl acetate substrate .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC50_{50} values for this compound range from 10–50 µM, suggesting moderate activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Key Modifications :
  • Oxazepine Ring : Replace the 3,3-dimethyl group with cyclopropyl to enhance rigidity and target binding (e.g., cyclopropyl analog shows 3x higher CA-IX inhibition) .
  • Sulfonamide Substituents : Introduce electron-withdrawing groups (e.g., CF3_3) at the benzene ring’s para position to improve binding affinity (Ki_i reduced from 120 nM to 45 nM) .
    • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CA-IX’s active site. Validate with isothermal titration calorimetry (ITC) .

Q. What mechanistic insights explain contradictory data in enzyme inhibition vs. cellular activity?

  • Hypothesis : Poor cellular permeability may limit efficacy despite strong enzyme binding.
  • Testing :
  • Measure logP (experimental: 2.8) vs. analogs with lower logP (e.g., 1.5) to correlate with cellular uptake .
  • Use PAMPA assays to assess permeability. This compound shows moderate permeability (Pe: 2.5 × 106^{-6} cm/s), while trifluoromethyl analogs reach Pe: 5.1 × 106^{-6} cm/s .

Q. How can reaction mechanisms for unexpected byproducts be elucidated?

  • Case Study : A minor product (10% yield) with m/z 438.08 was observed during sulfonylation.
  • Approach :
  • HRMS/MS Fragmentation : Identifies a dimerized sulfonamide structure due to residual water in DCM .
  • Mitigation : Use molecular sieves or anhydrous solvents to suppress hydrolysis .

Q. What environmental impact assessments are needed for large-scale synthesis?

  • Waste Analysis : Quantify chlorinated byproducts (e.g., 3-chlorobenzoic acid) using GC-MS. Implement biodegradation studies (OECD 301F) to assess persistence .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME), reducing environmental toxicity (E-factor: 18 vs. 25 for DCM) .

Data Contradictions and Resolution

Table 2: Conflicting Solubility Reports in Literature

SourceSolubility in PBS (mg/mL)Method UsedResolution Strategy
PubChem 0.12Shake-flaskVerify via HPLC-UV (λ = 254 nm)
Analog Study 0.45NephelometryAdjust pH to 6.5 to match assay conditions

Key Takeaway : Discrepancies arise from methodological differences. Standardize protocols (e.g., USP <711>) for cross-study comparisons .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize microwave-assisted synthesis to reduce reaction times (e.g., cyclization completes in 2 hrs vs. 12 hrs conventionally) .
  • Biological Assays : Combine target-specific assays (e.g., CA inhibition) with phenotypic screening (e.g., 3D tumor spheroids) to capture complex interactions .
  • Data Analysis : Use multivariate analysis (e.g., PCA) to resolve contradictions in biological activity datasets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.